(adamantan-1-yl)methyl N-propylcarbamate
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Overview
Description
(Adamantan-1-yl)methyl N-propylcarbamate: is a compound that features an adamantane core, a unique and highly stable tricyclic hydrocarbon structure The adamantane moiety is known for its rigidity and bulkiness, which can significantly influence the physical and chemical properties of the compounds it is part of
Mechanism of Action
Target of Action
The compound “(adamantan-1-yl)methyl N-propylcarbamate”, also known as “1-Adamantylmethyl propylcarbamate” or “1-adamantylmethyl propylcarbamate”, is structurally similar to Amantadine . Amantadine is known to interact with various targets in the body, including certain types of ion channels and receptors . .
Mode of Action
Amantadine is known to cause an increase in dopamine release in the brain, which could explain its effects in treating Parkinson’s disease and drug-induced extrapyramidal reactions .
Biochemical Pathways
It’s plausible that, like amantadine, it may influence the dopamine pathway, given its potential effect on dopamine release . Dopamine is a critical neurotransmitter involved in various functions, including motor control and reward.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time . Understanding these properties is crucial for determining the drug’s onset, duration, and intensity of effect .
Result of Action
If it shares mechanisms with amantadine, it may lead to increased dopamine release, potentially alleviating symptoms of parkinson’s disease and drug-induced extrapyramidal reactions .
Action Environment
Factors such as individual physiology, age, sex, and genetic makeup can significantly influence a drug’s pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (adamantan-1-yl)methyl N-propylcarbamate typically involves the reaction of adamantan-1-ylmethanol with propyl isocyanate. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Adamantan-1-yl)methyl N-propylcarbamate can undergo oxidation reactions, particularly at the adamantane moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate nitrogen. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: (Adamantan-1-yl)methyl N-propylcarbamate is used as a building block in organic synthesis due to its unique structure and reactivity. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: In biological research, this compound may be used to study the effects of adamantane derivatives on biological systems. Its stability and lipophilicity make it a candidate for drug delivery systems and as a probe in biochemical assays.
Medicine: The adamantane core is a feature in several antiviral and antiparkinsonian drugs. This compound could be explored for similar therapeutic applications, potentially offering benefits such as enhanced stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and polymers.
Comparison with Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with an adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness: (Adamantan-1-yl)methyl N-propylcarbamate is unique due to the presence of the carbamate group, which can impart different chemical and biological properties compared to other adamantane derivatives. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to novel applications and enhanced performance in various fields.
Properties
IUPAC Name |
1-adamantylmethyl N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-3-16-14(17)18-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXLCXFKDWEQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OCC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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